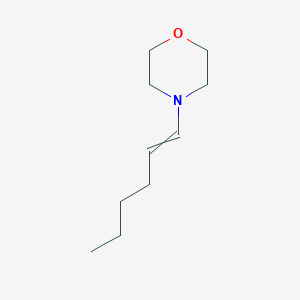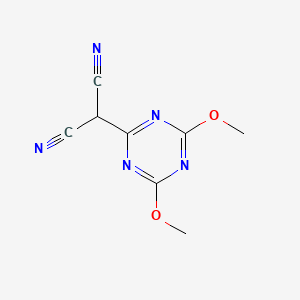
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile is an organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is substituted with two methoxy groups at the 4 and 6 positions, and a propanedinitrile group at the 2 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, such as amides, esters, and thioethers .
Applications De Recherche Scientifique
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile involves the activation of carboxylic acids to form reactive intermediates, which can then undergo nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols . This activation is facilitated by the electron-withdrawing effects of the triazine ring and the methoxy groups, which increase the electrophilicity of the carbonyl carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor to (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile, used in similar chemical reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to activate carboxylic acids and facilitate the formation of various derivatives makes it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
60717-17-1 |
|---|---|
Formule moléculaire |
C8H7N5O2 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H7N5O2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3 |
Clé InChI |
VZGSBEBNNBMYGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)C(C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
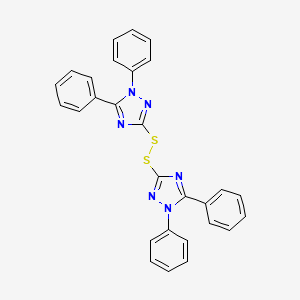
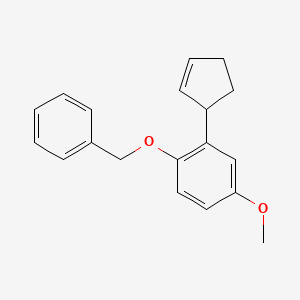
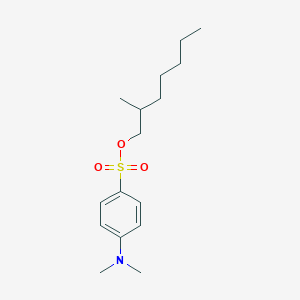
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
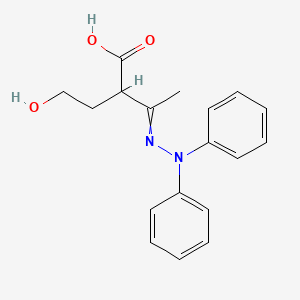
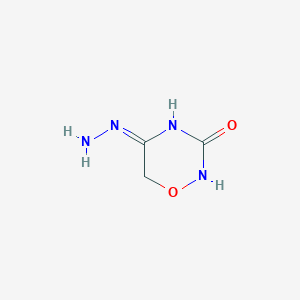
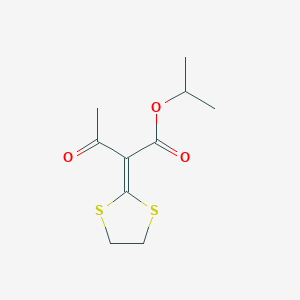
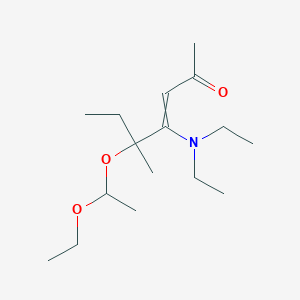
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
